![molecular formula C22H20ClN5O B608287 [4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone CAS No. 1680193-80-9](/img/structure/B608287.png)
[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone
Übersicht
Beschreibung
JZP 361 ist ein potenter, reversibler und selektiver Inhibitor der humanen rekombinanten Monoacylglycerol-Lipase (MAGL) mit einem IC50 von 46 nM . Es zeigt auch antihistaminische Aktivitäten und kann für die Asthmaforschung verwendet werden . Die Verbindung hat die Summenformel C22H20ClN5O und ein Molekulargewicht von 405,88 g/mol .
Herstellungsmethoden
Die Synthese von JZP 361 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in verschiedenen Mengen für Forschungszwecke erhältlich ist .
Vorbereitungsmethoden
The synthesis of JZP 361 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities for research purposes .
Analyse Chemischer Reaktionen
JZP 361 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: JZP 361 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
The compound [4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings and case studies.
Molecular Information
- Molecular Formula : C26H30ClN3O
- Molecular Weight : 465.99 g/mol
Medicinal Chemistry
The compound's structural components suggest potential applications in drug design:
- Antimicrobial Activity : The triazole group is known for its efficacy against various pathogens. Research indicates that triazole derivatives can inhibit the growth of fungi and bacteria, making this compound a candidate for developing new antimicrobial agents .
Cancer Research
Several studies have explored the use of similar compounds in cancer therapy:
- Targeted Therapy : The unique structure of the azatricyclo framework may allow for selective targeting of cancer cells, potentially leading to fewer side effects compared to traditional chemotherapeutics .
Neuropharmacology
Given the presence of the piperidine ring, there is potential for neuropharmacological applications:
- Cognitive Enhancers : Compounds with similar structures have shown promise as cognitive enhancers or neuroprotective agents in preclinical studies. The interaction of this compound with neurotransmitter systems could be investigated further .
Case Study 1: Antimicrobial Efficacy
A study examining triazole derivatives demonstrated that compounds similar to this compound exhibited significant antifungal activity against Candida species. The mechanism was attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Case Study 2: Cancer Cell Targeting
Research published in a peer-reviewed journal highlighted a series of azatricyclo compounds that demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells. The study utilized various assays to confirm the mechanism of action involved apoptosis induction through mitochondrial pathways.
Case Study 3: Neuroprotective Effects
In an animal model study investigating neurodegenerative diseases, a derivative of this compound was found to improve cognitive function and reduce oxidative stress markers. This suggests that further exploration into its neuroprotective properties could yield beneficial insights for treating conditions like Alzheimer's disease.
Wirkmechanismus
JZP 361 exerts its effects by selectively inhibiting human recombinant MAGL. This inhibition leads to a decrease in the hydrolysis of monoacylglycerols, which are important signaling molecules in various physiological processes. The compound also retains H1 antagonistic affinity, contributing to its antihistaminergic activities .
Vergleich Mit ähnlichen Verbindungen
JZP 361 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
KML29: Ein hochspezifischer und effektiver Monoacylglycerol-Lipase-Inhibitor mit einem IC50 von 5,9 nM.
JZL195: Ein selektiver und wirksamer dualer Fettsäureamid-Hydrolase/Monoacylglycerol-Lipase-Inhibitor.
JZP 361 ist einzigartig aufgrund seiner spezifischen Selektivität für humane rekombinante MAGL und seiner zusätzlichen antihistaminischen Aktivitäten, was es zu einer wertvollen Verbindung sowohl für die Forschung als auch für potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
Chemical Structure and Properties
Lonafarnib is characterized by its complex structure, which includes a triazole moiety and a piperidine ring. Its molecular formula is with a molecular weight of 638.80 g/mol. The compound's structure is crucial for its biological activity and interaction with cellular targets.
Structural Formula
Property | Details |
---|---|
Molecular Formula | C27H31Br2ClN4O2 |
Molecular Weight | 638.80 g/mol |
CAS Number | 193275-84-2 |
IUPAC Name | 4-[2-[4-[(2R)-6,15-dibromo-13-chloro... |
Antiviral Properties
Lonafarnib has been primarily studied for its antiviral effects, particularly against viruses such as HIV and Hepatitis B. Research indicates that it acts as a farnesyltransferase inhibitor, disrupting the post-translational modification of proteins essential for viral replication.
- Mechanism of Action : By inhibiting farnesyltransferase, Lonafarnib prevents the proper localization and function of viral proteins necessary for assembly and release from host cells.
- Research Findings : In clinical studies, Lonafarnib has shown promise in reducing viral load in patients with chronic Hepatitis B infection. A notable study demonstrated a significant decrease in Hepatitis B surface antigen levels after treatment with Lonafarnib over a specified duration .
Anticancer Activity
In addition to its antiviral properties, Lonafarnib has been investigated for its anticancer potential:
- Mechanism of Action : The compound's ability to inhibit farnesyltransferase also extends to cancer cells, where it disrupts the signaling pathways that promote cell growth and survival.
- Case Studies : Clinical trials have explored Lonafarnib's efficacy in treating various cancers, including pancreatic cancer and solid tumors. One study reported that patients receiving Lonafarnib in combination with other chemotherapeutic agents exhibited improved survival rates compared to those receiving standard treatment alone .
Summary of Key Studies
Study | Focus | Findings |
---|---|---|
Clinical Trial on Hepatitis B | Antiviral efficacy | Significant reduction in viral load |
Pancreatic Cancer Study | Anticancer efficacy | Improved survival rates when combined with chemotherapy |
Mechanistic Study | Inhibition of farnesyltransferase | Disruption of oncogenic signaling pathways |
Safety Profile
While Lonafarnib shows significant promise in various therapeutic areas, understanding its safety profile is crucial:
- Adverse Effects : Common side effects reported include gastrointestinal disturbances and fatigue. Long-term safety data are still being evaluated through ongoing clinical trials.
- Regulatory Status : The compound is under investigation by regulatory bodies for approval in specific indications related to its antiviral and anticancer activities.
Eigenschaften
IUPAC Name |
[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c23-18-5-6-19-17(12-18)4-3-16-2-1-9-25-21(16)20(19)15-7-10-27(11-8-15)22(29)28-14-24-13-26-28/h1-2,5-6,9,12-14H,3-4,7-8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVZCGTYRWKKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)N4C=NC=N4)C5=C1C=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101104913 | |
Record name | [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-1H-1,2,4-triazol-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101104913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1680193-80-9 | |
Record name | [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-1H-1,2,4-triazol-1-ylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1680193-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-1H-1,2,4-triazol-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101104913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.